molecular formula C22H31LiO4 B1680872 6-Heptenoic acid, 5-hydroxy-7-(4-(1-hydroxy-3-nonenyl)phenyl)-, monolithium salt CAS No. 120772-66-9

6-Heptenoic acid, 5-hydroxy-7-(4-(1-hydroxy-3-nonenyl)phenyl)-, monolithium salt

Cat. No. B1680872
M. Wt: 366.4 g/mol
InChI Key: KBGYGADKVYHWBW-FKRNLGTASA-M
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Description

This compound is also known as SC 456941. It is a leukotriene B4 (LTB4) analog1. The molecular formula is C22H31LiO4 and the molecular weight is 366.4 g/mol1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is available for purchase from various chemical suppliers12, indicating that it can be synthesized in a laboratory setting.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H31LiO41. However, the specific structural details or a visual representation of the molecule are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a leukotriene B4 analog, it may participate in similar biochemical reactions as leukotriene B41.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C22H31LiO4) and molecular weight (366.4 g/mol)1. Additional properties such as melting point, boiling point, and solubility are not provided in the search results.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It is recommended to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for research and applications of this compound are not specified in the search results. Given its status as a leukotriene B4 analog, it may have potential applications in biomedical research, particularly in studies related to inflammation and immune response1.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or contact a chemical expert.


properties

IUPAC Name

lithium;(E)-5-hydroxy-7-[4-[(E)-1-hydroxynon-3-enyl]phenyl]hept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4.Li/c1-2-3-4-5-6-7-10-21(24)19-15-12-18(13-16-19)14-17-20(23)9-8-11-22(25)26;/h6-7,12-17,20-21,23-24H,2-5,8-11H2,1H3,(H,25,26);/q;+1/p-1/b7-6+,17-14+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGYGADKVYHWBW-FKRNLGTASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCC=CCC(C1=CC=C(C=C1)C=CC(CCCC(=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCC/C=C/CC(C1=CC=C(C=C1)/C=C/C(CCCC(=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31LiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(1-Hydroxy-3Z-nonenyl)phenyl)-5S-hydroxy-6Z-heptenoic acid, lithium salt

CAS RN

120772-66-9
Record name SC 45694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120772669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Heptenoic acid, 5-hydroxy-7-(4-(1-hydroxy-3-nonenyl)phenyl)-, monolithium salt
Reactant of Route 2
6-Heptenoic acid, 5-hydroxy-7-(4-(1-hydroxy-3-nonenyl)phenyl)-, monolithium salt
Reactant of Route 3
6-Heptenoic acid, 5-hydroxy-7-(4-(1-hydroxy-3-nonenyl)phenyl)-, monolithium salt
Reactant of Route 4
Reactant of Route 4
6-Heptenoic acid, 5-hydroxy-7-(4-(1-hydroxy-3-nonenyl)phenyl)-, monolithium salt
Reactant of Route 5
6-Heptenoic acid, 5-hydroxy-7-(4-(1-hydroxy-3-nonenyl)phenyl)-, monolithium salt
Reactant of Route 6
6-Heptenoic acid, 5-hydroxy-7-(4-(1-hydroxy-3-nonenyl)phenyl)-, monolithium salt

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